2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride is a useful research compound. Its molecular formula is C14H11ClF3NO3 and its molecular weight is 333.69 g/mol. The purity is usually 95%.
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Biological Activity
2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride, commonly referred to as BDDTA HCl, is a synthetic compound notable for its unique structural features, including a benzo[d][1,3]dioxole moiety and a trifluoromethyl group. Its molecular formula is with a molecular weight of 333.69 g/mol. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities.
BDDTA HCl appears as a white to off-white crystalline powder and is primarily used for research purposes. Its synthesis typically involves multi-step processes that yield compounds with distinct biological profiles, particularly in the context of anticancer activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to BDDTA HCl. For instance, derivatives featuring the benzo[d][1,3]dioxole structure have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : A study involving thiourea derivatives with benzo[d][1,3]dioxole moieties showed promising results in cytotoxicity assays against HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. Notably, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior anticancer activity .
Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
---|---|---|---|
Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
Thiourea Derivative | 2.38 µM | 1.54 µM | 4.52 µM |
The mechanisms through which BDDTA HCl and its derivatives exert their anticancer effects involve several pathways:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that these compounds promote apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis of cell cycle progression revealed that treatment with these compounds leads to significant alterations in cell cycle dynamics, thereby inhibiting cancer cell growth.
Case Studies
Several case studies have illustrated the biological activity of BDDTA HCl:
- Study on Anticancer Activity : A recent study synthesized various derivatives incorporating the benzo[d][1,3]dioxole structure and evaluated their cytotoxic effects across multiple cancer cell lines. The results indicated that certain derivatives not only surpassed the efficacy of doxorubicin but also exhibited selective toxicity towards cancer cells without affecting normal cells .
- Combination Therapy : Another investigation explored the synergistic effects of BDDTA HCl derivatives when combined with traditional chemotherapeutics like doxorubicin. The combination resulted in enhanced anticancer efficacy, as evidenced by improved IC50 values and increased apoptosis markers such as caspase-3 activation .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3.ClH/c15-14(16,17)8-1-3-11(10(18)5-8)21-9-2-4-12-13(6-9)20-7-19-12;/h1-6H,7,18H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJAYGGBLPUNGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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